N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
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Overview
Description
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C13H11N7O and its molecular weight is 281.279. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
The synthesis and characterization of compounds related to N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide highlight the compound's role in the development of novel organic compounds. For instance, Darapaneni Chandra Mohan et al. (2013) demonstrated water-mediated hydroamination and silver-catalyzed aminooxygenation processes to synthesize methylimidazo[1,2-a]pyridines, showcasing the compound's utility in organic synthesis (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013). Similarly, research by Ashraf S. Hassan et al. (2014) on the synthesis and cytotoxicity of new pyrazolo[1,5-a]pyrimidine derivatives underlines the significance of these compounds in medicinal chemistry and drug development (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Antimicrobial Activity
A study by B. Jyothi and N. Madhavi (2019) on the green synthesis and antimicrobial activity of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives emphasizes the compound's potential in developing new antimicrobial agents. This research presented novel synthetic pathways and evaluated the antimicrobial efficacy of the synthesized compounds, highlighting their significance in addressing microbial resistance (B. Jyothi & N. Madhavi, 2019).
Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with their targets in various ways, leading to a wide range of biological effects . For instance, some imidazole derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Biochemical Pathways
Imidazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities . For example, some imidazole derivatives have been found to regulate the PI3K/Akt/mTOR signaling pathway .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O/c1-9-15-4-5-20(9)13-17-6-10(7-18-13)19-12(21)11-8-14-2-3-16-11/h2-8H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKQWGDCTTYEGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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